1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H8BrF2IO2 |
|---|---|
Molecular Weight |
404.97 g/mol |
IUPAC Name |
1-bromo-1-[2-(difluoromethoxy)-5-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2IO2/c1-5(15)9(11)7-4-6(14)2-3-8(7)16-10(12)13/h2-4,9-10H,1H3 |
InChI Key |
DLYBFIHDTJBRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)OC(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Iodination of 2-Methoxybenzaldehyde
Electrophilic iodination of 2-methoxybenzaldehyde is performed using iodine monochloride (ICl) in acetic acid at 0–5°C for 6 hours. The methoxy group directs iodination to the para position, yielding 2-methoxy-5-iodobenzaldehyde with 75–85% efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 0–5°C |
| Reagents | ICl (1.1 equiv) |
| Yield | 82% (reported in analogous systems) |
Methoxy-to-Difluoromethoxy Conversion
The methoxy group is converted to difluoromethoxy using diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane. This two-step process involves:
- Demethylation : Treatment with BBr₃ at −78°C to generate the phenolic intermediate.
- Fluorination : Reaction with DAST (2.2 equiv) at room temperature for 12 hours.
Analytical Data
Aldol Condensation to Form the Propan-2-One Scaffold
Reaction of 2-(Difluoromethoxy)-5-Iodobenzaldehyde with Acetone
The aldehyde undergoes aldol condensation with acetone in ethanol catalyzed by 10% NaOH at 5–10°C for 3 hours. The enone intermediate, (E)-3-(2-(difluoromethoxy)-5-iodophenyl)prop-2-en-1-one, is isolated via filtration and recrystallized from ethanol (yield: 78%).
Optimization Notes
Hydrogenation to Saturated Ketone
The enone is hydrogenated using H₂ (1 atm) and 10% Pd/C in ethyl acetate at room temperature for 6 hours, yielding 1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one.
Characterization
- IR (KBr) : 1715 cm⁻¹ (C=O stretch)
- ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 2H, CH₂), 7.12–7.89 (m, 3H, aryl)
α-Bromination of the Propan-2-One Intermediate
Bromination with Elemental Bromine
A solution of 1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one in chloroform is treated with bromine (1.1 equiv) at 0°C for 24 hours. The reaction proceeds via radical intermediacy, selectively brominating the α-carbon adjacent to the carbonyl group.
Reaction Metrics
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Temperature | 0°C |
| Time | 24 hours |
| Yield | 70% (after recrystallization) |
Alternative Bromination Using N-Bromosuccinimide (NBS)
In cases where selectivity is problematic, NBS (1.05 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ under reflux for 8 hours achieve comparable yields (65–72%) with reduced polybromination.
Advantages
Purification and Analytical Validation
Recrystallization and Chromatography
The crude product is purified via:
Spectroscopic Characterization
- High-Resolution Mass Spectrometry (HRMS) : m/z 404.9652 [M+H]⁺ (calc. 404.9658).
- ¹³C NMR (CDCl₃) : δ 207.5 (C=O), 118.9 (CF₂), 94.5 (C-I), 35.2 (CH₂Br).
Challenges and Mitigation Strategies
Regioselectivity in Iodination
The para-directing effect of the methoxy group ensures >90% regioselectivity for iodination at position 5. Competing ortho iodination (<5%) is minimized by using substoichiometric ICl (1.1 equiv).
Stability of the Difluoromethoxy Group
DAST-mediated fluorination requires anhydrous conditions to prevent hydrolysis. Post-reaction quenching with NaHCO₃ ensures removal of excess DAST.
Steric Hindrance During Bromination
The bulky 2-(difluoromethoxy)-5-iodophenyl group slows bromination kinetics. Extended reaction times (24 hours) and excess bromine (1.1 equiv) are necessary for complete conversion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Aldol + H₂/Bromination | 70 | 98 | Scalable, minimal side products |
| NBS Bromination | 65 | 97 | Selective mono-bromination |
Chemical Reactions Analysis
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: The presence of iodine allows for coupling reactions, which can be useful in the synthesis of more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of bromine, iodine, and difluoromethoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Halogen Effects :
- Bromine vs. Chlorine: The bromine atom in the target compound increases molecular weight and polarizability compared to its chloro analog . Bromine’s larger size may enhance leaving-group ability in substitution reactions.
- Iodine vs. Methylthio: The iodine atom at the 5-position (target compound) introduces steric bulk and a strong electron-withdrawing effect, contrasting with the electron-donating methylthio group in the chloro analog .
Substituent Positioning: Ortho vs. Electronic Effects: The difluoromethoxy group (-OCHF₂) is more electron-withdrawing than methoxy (-OCH₃) or methylthio (-SCH₃), making the aromatic ring less reactive toward electrophilic substitution .
Reactivity in Synthesis: The iodine atom in the target compound allows for further functionalization via Suzuki or Ullmann couplings, a feature absent in non-iodinated analogs like 1-(5-bromo-2-fluorophenyl)propan-1-one . The difluoromethoxy group enhances oxidative stability compared to hydroxyl or methoxy groups, as seen in related benzimidazole syntheses .
Key Findings:
- Stability : The target compound’s ortho-substituents (OCHF₂ and I) may induce steric strain, increasing susceptibility to decomposition under thermal stress compared to para-substituted analogs .
- Synthetic Challenges : Introducing both iodine and bromine requires sequential halogenation steps, as observed in related dibromo compounds (e.g., 2,3-dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one) .
Biological Activity
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one, with the CAS number 1803887-76-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one is C10H8BrF2IO2, with a molecular weight of 404.97 g/mol. The compound features a bromo group, a difluoromethoxy moiety, and an iodo-substituted phenyl ring, which may contribute to its biological activity.
Pharmacological Activity
Research indicates that compounds similar to 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one exhibit various biological activities:
- Antitumor Activity : Many brominated compounds have shown promising antitumor effects. For instance, studies on related pyrazole derivatives indicate significant inhibition of cancer cell lines such as MCF-7 and MDA-MB-231, suggesting that halogen substitutions can enhance cytotoxicity against specific cancer types .
- Antimicrobial Effects : Compounds with similar structures have been evaluated for their antimicrobial properties. For example, certain pyrazole derivatives demonstrated notable antifungal activity, indicating potential applications in treating infections .
Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth in breast cancer cell lines | |
| Antimicrobial | Exhibits antifungal properties | |
| Anti-inflammatory | Potentially reduces inflammation |
Structure-Activity Relationship (SAR)
The SAR of halogenated compounds like 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one suggests that the presence of bromine and iodine enhances biological activity. The difluoromethoxy group may also play a crucial role in modulating the compound's lipophilicity and receptor binding affinity.
Case Studies
Several studies have explored the biological activities of compounds structurally related to 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one:
- Antitumor Synergy : A study evaluating the combination of brominated pyrazoles with doxorubicin showed a significant synergistic effect in inhibiting tumor growth in vitro. This suggests that incorporating similar halogenated structures may enhance therapeutic efficacy against resistant cancer types .
- Antimicrobial Evaluation : Research on the antimicrobial properties of related compounds demonstrated effectiveness against various pathogens, highlighting their potential as new antimicrobial agents .
Q & A
What are the optimal synthetic routes for introducing the difluoromethoxy group into aromatic ketones like 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one?
Basic Research Focus
The difluoromethoxy group is typically introduced via nucleophilic substitution or electrophilic fluorination. For example, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole derivatives are synthesized using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions . For aryl ethers, copper-catalyzed coupling of aryl halides with difluoromethoxide sources (e.g., AgOCF₂H) may be effective. Reaction monitoring via HPLC or LC-MS is critical to track byproducts such as overoxidized sulfones .
How does the presence of bromine and iodine substituents influence the compound’s stability under thermal or photolytic conditions?
Advanced Research Focus
Heavy halogens like bromine and iodine can reduce thermal stability due to their polarizable electron clouds, increasing susceptibility to radical cleavage. For instance, brominated ketones (e.g., 2-bromo-4-methylpropiophenone) decompose at elevated temperatures, forming aryl radicals and carbonyl intermediates . Photolytic degradation is also a concern; iodophenyl groups are prone to UV-induced C–I bond cleavage. Stability studies using TGA (thermogravimetric analysis) and accelerated aging under UV-Vis irradiation with HPLC monitoring are recommended .
What crystallographic challenges arise from the compound’s heavy atoms (Br, I), and how can they be addressed during structure refinement?
Advanced Research Focus
Heavy atoms like Br and I cause strong X-ray absorption and anomalous scattering, complicating data collection and phase determination. Software such as SHELXL can manage these effects through iterative refinement of displacement parameters and incorporation of absorption corrections (e.g., SAD/MAD phasing). For high-resolution data, twin refinement may be necessary if crystal twinning occurs due to molecular packing distortions .
Which analytical techniques are most effective for characterizing regioselectivity in halogenated aryl ketones?
Basic Research Focus
1H/13C NMR is essential for confirming substitution patterns, particularly NOESY or COSY to resolve overlapping signals in crowded aromatic regions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous structural confirmation . For iodine localization, EDX mapping in SEM or TEM can supplement crystallographic data .
How do steric and electronic effects of the difluoromethoxy group impact reactivity in cross-coupling reactions?
Advanced Research Focus
The electron-withdrawing difluoromethoxy group deactivates the aromatic ring, reducing electrophilic substitution rates. However, its steric bulk (due to the OCF₂H moiety) can hinder coupling reactions like Suzuki-Miyaura. Computational studies (DFT) are recommended to predict reactive sites. For example, the iodine substituent may act as a directing group in Pd-catalyzed couplings, but competing debromination pathways must be controlled via ligand selection (e.g., SPhos) .
What strategies mitigate impurity formation during the oxidation of intermediates in the synthesis of halogenated ketones?
Basic Research Focus
Overoxidation to sulfones or sulfoxides is a common issue. Controlled stoichiometry of oxidizing agents (e.g., H₂O₂ or mCPBA) at low temperatures (−20°C to 0°C) minimizes side reactions. Impurity profiling via UPLC-PDA with reference standards (e.g., 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole) ensures compliance with pharmacopeial limits (<0.15% for related substances) .
How can computational modeling predict the compound’s biological activity based on its structural analogs?
Advanced Research Focus
QSAR (Quantitative Structure-Activity Relationship) models trained on analogs like 3'-bromo-2,2-dimethylbutyrophenone (PubChem CID: 10642430) can predict antimicrobial or enzyme-inhibitory potential. Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., cytochrome P450) assess binding affinity, while MD simulations evaluate stability in biological matrices .
What are the best practices for handling and storing halogenated aryl ketones to prevent decomposition?
Basic Research Focus
Store under inert gas (argon or nitrogen) at −20°C in amber vials to block UV light. Avoid prolonged exposure to moisture, as hydrolytic cleavage of the difluoromethoxy group can occur. Regular purity checks via 19F NMR (for CF₂O stability) and Karl Fischer titration (for water content) are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
